

Decoding the Crotamiton-d5 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Crotamiton-d5

Cat. No.: B13850990

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Crotamiton-d5**, a deuterated analog of the scabicial and antipruritic agent, Crotamiton. Understanding the data and experimental protocols presented in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings.

Compound Identification and General Properties

A Certificate of Analysis for **Crotamiton-d5** begins by unequivocally identifying the compound and summarizing its key physical and chemical properties. This section typically includes the following information:

Parameter	Specification
Compound Name	Crotamiton-d5
Alternate Names	N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5; N-Ethyl-o-crotonotoluidide-d5[1]
Molecular Formula	C ₁₃ H ₁₂ D ₅ NO[1][2]
Molecular Weight	208.31 g/mol [1][2][3]
CAS Number	Not available in search results
Appearance	Colorless to slightly yellowish oil[4][5]
Solubility	Miscible with alcohol and methanol[4][5]
Storage Conditions	Room temperature or 4°C[1]

Purity and Identity Analysis

This core section of the CoA details the analytical tests performed to confirm the purity of **Crotamiton-d5** and verify its chemical identity. For deuterated compounds, this analysis is expanded to include isotopic purity.

Chemical Purity

Chemical purity is typically assessed using chromatographic techniques to separate the main compound from any impurities.

Test	Method	Specification
Purity by HPLC	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	≥98%

The determination of Crotamiton's chemical purity is often performed using an isocratic reversed-phase HPLC method.[6]

- Column: Octyl (C8) or C30 column.[6][7]

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][8][9] For isomer separation, a simple acetonitrile/water mobile phase can be effective with a C30 column.[7]
- Detection: UV detection at a specific wavelength, typically around 220 nm.[8]
- Procedure: A solution of **Crotamiton-d5** is injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The peak area is used to calculate the purity relative to any impurity peaks.

Isotopic Purity and Enrichment

For a deuterated compound like **Crotamiton-d5**, determining the isotopic purity and the degree of deuterium enrichment is crucial. This is typically accomplished using mass spectrometry and nuclear magnetic resonance spectroscopy.[10][11]

Test	Method	Specification
Isotopic Purity	Mass Spectrometry (MS)	Report individual isotopologue distribution (d ₀ -d ₅)
Deuterium Enrichment	¹ H Nuclear Magnetic Resonance (¹ H-NMR)	≥98%

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds by distinguishing between H/D isotopologues.[12][13]

- Ionization Source: Electrospray ionization (ESI) is commonly used.[12][13]
- Analyzer: A high-resolution mass analyzer (e.g., Orbitrap, TOF) is required to resolve the small mass differences between the deuterated and non-deuterated species.
- Procedure: The sample is introduced into the mass spectrometer, and the relative abundances of the different isotopologue ions (e.g., d₀, d₁, d₂, d₃, d₄, d₅) are measured. The isotopic purity is calculated based on the relative intensity of these peaks.[12]

Proton NMR (¹H-NMR) is used to determine the level of deuterium incorporation by measuring the reduction in the signal of protons at the deuterated positions.[11]

- Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample.
- Procedure: The ¹H-NMR spectrum of the **Crotamiton-d5** sample is acquired. The integrals of the proton signals corresponding to the deuterated positions are compared to the integrals of non-deuterated protons within the molecule or to a known internal standard. The reduction in the integral value for the signals of the deuterated ethyl group indicates the percentage of deuterium incorporation.

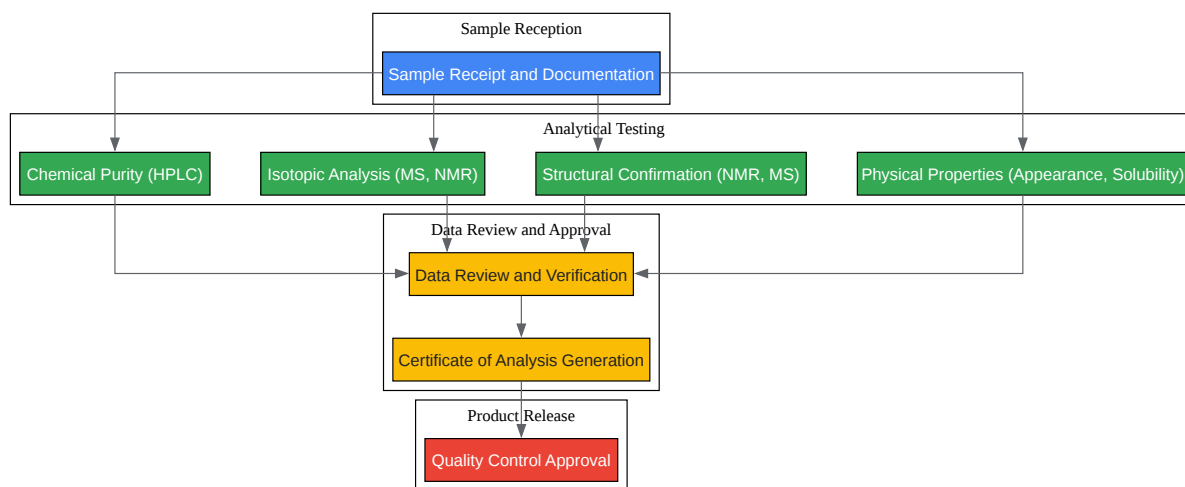
Structural Confirmation

The CoA will also include data that confirms the overall chemical structure of the **Crotamiton-d5** molecule.

Test	Method	Result
Identity by ¹ H-NMR	¹ H Nuclear Magnetic Resonance	Conforms to the structure
Identity by MS	Mass Spectrometry	The molecular ion peak corresponds to the calculated mass of Crotamiton-d5

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a typical Certificate of Analysis process for **Crotamiton-d5**, from receiving the sample to the final quality control approval.



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